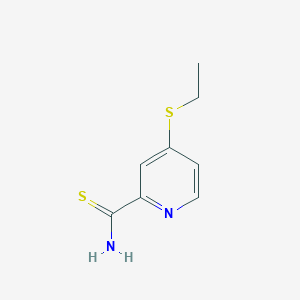

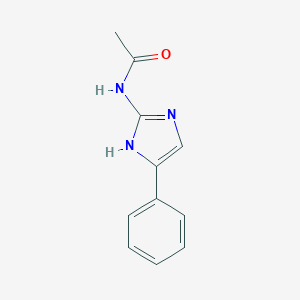

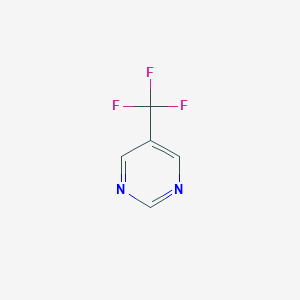

![molecular formula C70H96O2P2 B070190 [2-[2-Bis(3,5-ditert-butylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-ditert-butylphenyl)phosphane CAS No. 167709-31-1](/img/structure/B70190.png)

[2-[2-Bis(3,5-ditert-butylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-ditert-butylphenyl)phosphane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Phosphine derivatives, including bis(di-tert-butylphosphanyl)methane complexes and similar phosphorous-containing compounds, are of significant interest due to their applications in catalysis, organic synthesis, and the formation of complex molecular structures. These compounds exhibit unique chemical and physical properties, making them valuable in various chemical reactions and materials science.

Synthesis Analysis

The synthesis of phosphine derivatives typically involves complex reactions under controlled conditions. For example, the preparation of bis[(di-tert-butylphosphanyl)methyl]methylphosphane involves reacting precursors with sulfur to form trisulfides, showcasing the reactivity of these compounds towards sulfur and their potential as bidentate ligands in molybdenum complexes (Krill et al., 1993).

Molecular Structure Analysis

Molecular structure determinations, often through X-ray crystallography, reveal the intricate arrangements of atoms within these compounds. The molecular structure insights are crucial for understanding the reactivity and potential applications of phosphine derivatives. For instance, the study of rhodium complexes with bis(di-tert-butylphosphanyl)methane provides valuable information on the geometry and electronic structure, essential for their catalytic activity (Hofmann et al., 1992).

Chemical Reactions and Properties

Phosphine derivatives participate in a variety of chemical reactions, demonstrating their versatility. Their reactivity with sulfur, selenium, and other elements to form stable derivatives highlights their potential in synthesizing new compounds with desired functionalities. For example, the reactivity of [Bis(trimethylsilyl)]amino-N-t-butylphospha(III)azene with sulfur and selenium to form stable derivatives showcases the broad chemical reactivity spectrum of these compounds (Scherer & Kuhn, 1974).

Applications De Recherche Scientifique

Synthesis and Catalytic Applications

A cornerstone in the field of organic chemistry is the synthesis of chiral phospholanes, highlighting the utility of phosphorous compounds in asymmetric catalytic reactions. For instance, chiral hydroxyl monophosphane and bisphospholanes derived from D-mannitol demonstrate significant enantioselectivity in the asymmetric hydrogenation of various functionalized olefins. This indicates the potential of phosphorous ligands in enhancing catalytic efficiency and selectivity, making them valuable for synthetic applications (Li et al., 2000).

Ligand Design and Steric Effects

The design and synthesis of sterically encumbered systems for low-coordinate phosphorus centers provide insights into the influence of ligand architecture on the reactivity and stability of phosphorus-containing compounds. Such studies reveal that tetraarylphenyls can act as sterically demanding ligands, facilitating the synthesis of novel materials with bridged phosphorus centers. These investigations underscore the critical role of steric bulk in modulating the properties and reactivities of phosphorous compounds (Shah et al., 2000).

Propriétés

IUPAC Name |

[2-[2-bis(3,5-ditert-butylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-ditert-butylphenyl)phosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H96O2P2/c1-63(2,3)45-33-46(64(4,5)6)38-53(37-45)73(54-39-47(65(7,8)9)34-48(40-54)66(10,11)12)59-31-27-29-57(71-25)61(59)62-58(72-26)30-28-32-60(62)74(55-41-49(67(13,14)15)35-50(42-55)68(16,17)18)56-43-51(69(19,20)21)36-52(44-56)70(22,23)24/h27-44H,1-26H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBYRAYONARLAQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC(=C2C3=C(C=CC=C3P(C4=CC(=CC(=C4)C(C)(C)C)C(C)(C)C)C5=CC(=CC(=C5)C(C)(C)C)C(C)(C)C)OC)OC)C6=CC(=CC(=C6)C(C)(C)C)C(C)(C)C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H96O2P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1031.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-[2-Bis(3,5-ditert-butylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-ditert-butylphenyl)phosphane | |

CAS RN |

192138-05-9, 167709-31-1 |

Source

|

| Record name | (6,6'-Dimethoxy-2,2'-biphenyldiyl)bis{bis[3,5-bis(2-methyl-2-propanyl)phenyl]phosphine} | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (6,6'-Dimethoxy-2,2'-biphenyldiyl)bis{bis[3,5-bis(2-methyl-2-propanyl)phenyl]phosphine} | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

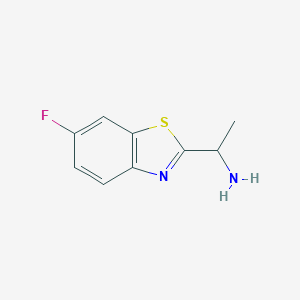

![4-[(4-Methylpyridin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B70115.png)

![4-ethoxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol](/img/structure/B70138.png)